(5-(Benzyloxy)-2,4-dichlorophenyl)methanol
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Overview
Description
2,4-Dichloro-5-(phenylmethoxy)benzenemethanol is an organic compound with the molecular formula C14H12Cl2O2 It is characterized by the presence of two chlorine atoms, a phenylmethoxy group, and a benzenemethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-(phenylmethoxy)benzenemethanol typically involves the reaction of 2,4-dichlorophenol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the phenylmethoxy group. The intermediate product is then subjected to further reactions to introduce the benzenemethanol moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2,4-Dichloro-5-(phenylmethoxy)benzenemethanol.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-(phenylmethoxy)benzenemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atoms or modify the phenylmethoxy group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated products or modified phenylmethoxy derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2,4-Dichloro-5-(phenylmethoxy)benzenemethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-(phenylmethoxy)benzenemethanol involves its interaction with specific molecular targets. The phenylmethoxy group can interact with hydrophobic pockets in proteins, while the chlorine atoms may participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: Lacks the phenylmethoxy and benzenemethanol groups.
Benzyl Alcohol: Lacks the dichloro and phenylmethoxy groups.
2,4-Dichloro-5-methoxybenzenemethanol: Similar structure but with a methoxy group instead of phenylmethoxy.
Uniqueness
2,4-Dichloro-5-(phenylmethoxy)benzenemethanol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H12Cl2O2 |
---|---|
Molecular Weight |
283.1 g/mol |
IUPAC Name |
(2,4-dichloro-5-phenylmethoxyphenyl)methanol |
InChI |
InChI=1S/C14H12Cl2O2/c15-12-7-13(16)14(6-11(12)8-17)18-9-10-4-2-1-3-5-10/h1-7,17H,8-9H2 |
InChI Key |
SZDPYXFIXAITCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)CO)Cl)Cl |
Origin of Product |
United States |
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